![molecular formula C12H9F2NO4 B13679732 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is a chemical compound with the molecular formula C12H9F2NO4 and a molecular weight of 269.2 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves several steps, typically starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and carboxylation, to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved include inhibition of certain enzymes and modulation of receptor activities, which contribute to its biological effects .
Comparison with Similar Compounds
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid can be compared with similar compounds such as:
3-(Trifluoromethoxy)phenylboronic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which affects its reactivity and applications.
2-(4-(Difluoromethoxy)phenyl)acetic acid: This compound has a similar difluoromethoxy group but differs in its overall structure and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9F2NO4 |
---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO4/c1-6-9(11(16)17)10(15-19-6)7-4-2-3-5-8(7)18-12(13)14/h2-5,12H,1H3,(H,16,17) |
InChI Key |
TVXZNBKWOQEBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2OC(F)F)C(=O)O |
Origin of Product |
United States |
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